L-TRYPTOPHAN-N-FMOC (ALPHA-15N)
Description
Overview of L-Tryptophan's Research Utility as a Precursor and Structural Probe
L-Tryptophan is an essential amino acid with a unique indole (B1671886) side chain, making it a valuable tool in biochemical research. researchgate.netnih.gov It serves as a precursor for the synthesis of several important biomolecules, including the neurotransmitter serotonin (B10506) and the vitamin niacin. nih.govmedchemexpress.com Due to its intrinsic fluorescence, tryptophan is also widely used as a natural structural probe to study protein folding, dynamics, and interactions with other molecules. nih.gov The sensitivity of its fluorescence to the local environment provides valuable information about changes in protein conformation. nih.gov
Specific Research Advantages of L-TRYPTOPHAN-N-FMOC (ALPHA-15N)
The compound L-TRYPTOPHAN-N-FMOC (ALPHA-15N) combines the key features of its components to offer specific advantages in research. The ¹⁵N label at the alpha-amino position allows for precise tracking of the tryptophan residue in a peptide chain using NMR spectroscopy and mass spectrometry. sigmaaldrich.comisotope.com This is particularly useful for studying the structure and dynamics of tryptophan-containing peptides and proteins.
The Fmoc protecting group facilitates the efficient incorporation of the ¹⁵N-labeled tryptophan into a peptide sequence during SPPS. nih.gov The mild conditions required for Fmoc deprotection are especially beneficial when working with tryptophan, as its indole side chain can be sensitive to the harsher acidic conditions used in other synthesis strategies. nih.gov This combination allows for the synthesis of well-defined, isotopically labeled peptides for a variety of advanced research applications, including structural biology and metabolic studies. isotope.comisotope.com
Properties
Molecular Weight |
427.46 |
|---|---|
Origin of Product |
United States |
Synthesis and Derivatization Strategies of L Tryptophan N Fmoc Alpha 15n and Its Analogs
Biosynthetic Cascade Approaches for Tryptophan Isotopologs
Biosynthetic methods offer an effective route for the production of ¹⁵N-labeled L-tryptophan by leveraging the enzymatic machinery of microorganisms. These approaches often utilize ¹⁵N-labeled precursors, which are then incorporated into the target amino acid through the organism's metabolic pathways.
One common strategy involves the use of ¹⁵N-labeled ammonium (B1175870) salts as the primary nitrogen source for the microorganism. tandfonline.com For instance, certain strains of Candida utilis have been successfully used to synthesize L-tryptophan labeled with ¹⁵N at the indole (B1671886) nitrogen (position 1) from ¹⁵N-labeled anthranilic acid. nih.gov In this fermentation process, the yeast mutant converts the labeled precursor into L-tryptophan with a notable conversion ratio. nih.gov
Enzymatic synthesis provides another avenue for producing ¹⁵N-labeled amino acids. This can be achieved through reductive amination of an α-keto acid precursor in the presence of [¹⁵N]ammonium chloride. tandfonline.com While this method has been demonstrated for various amino acids like L-serine and L-methionine, the principle can be extended to tryptophan, provided a suitable tryptophan α-keto acid precursor is available. tandfonline.com The enzymatic reaction is typically coupled with a cofactor regeneration system, such as the use of glucose dehydrogenase (GlcDH) to regenerate NADH. tandfonline.com
The incorporation of stable isotopes like ¹⁵N into amino acids is fundamental for various research applications. medchemexpress.com In metabolic studies, ¹⁵N-labeled amino acids are used to trace the flow of nitrogen through biological systems and to measure whole-body protein synthesis rates. nih.govnih.gov The labeled amino acids, once incorporated into proteins, can be detected and quantified using mass spectrometry, providing insights into protein turnover and metabolic pathways. nih.gov
Chemical Synthesis Methodologies for Nα-Fmoc Protected Tryptophan Derivatives
The chemical synthesis of Nα-Fmoc protected tryptophan derivatives is a cornerstone of solid-phase peptide synthesis (SPPS). chemimpex.com This process involves the strategic protection of reactive functional groups to ensure selective peptide bond formation. For tryptophan, this includes the α-amino group and often the indole side-chain nitrogen.
Introduction of Fmoc Protecting Group and Side-Chain Protection (e.g., N-in-Boc)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids in SPPS. altabioscience.com Its introduction is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. guidechem.comgoogle.com The reaction is often carried out in a mixture of water and an organic solvent like acetone (B3395972) or dioxane, with a base such as sodium bicarbonate or sodium carbonate. guidechem.comgoogle.com
The indole side chain of tryptophan can be prone to side reactions during peptide synthesis, particularly acid-catalyzed alkylation. acs.org To prevent this, the indole nitrogen is often protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, forming Nα-Fmoc-Nin-Boc-L-tryptophan. chemimpex.comsigmaaldrich.com The introduction of the Boc group onto the indole nitrogen can be accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This doubly protected tryptophan derivative offers enhanced stability and is particularly useful in the synthesis of peptides containing arginine, as it minimizes side reactions with byproducts from arginine deprotection. peptide.compeptide.com
| Compound Name | Structure | Key Features |
| Nα-Fmoc-L-tryptophan | Fmoc group on the α-amino group of L-tryptophan. | Standard building block for SPPS. peptide.com |
| Nα-Fmoc-Nin-Boc-L-tryptophan | Fmoc group on the α-amino group and Boc group on the indole nitrogen. | Prevents side reactions on the indole ring during peptide synthesis. acs.orgchemimpex.com |
Integration of ¹⁵N Isotopic Labeling at the Alpha-Nitrogen Position
The introduction of a ¹⁵N isotope at the α-nitrogen position is a crucial step in preparing labeled amino acids for use in quantitative proteomics and other sensitive analytical methods. proteogenix.science This labeling allows for the differentiation of proteins or peptides based on their mass, enabling precise quantification. nih.gov
The synthesis of α-¹⁵N-labeled amino acids can be achieved through various chemical methods. One common approach is the amination of an α-haloacid with a ¹⁵N-labeled ammonia (B1221849) source, such as [¹⁵N]ammonium hydroxide. scielo.br For tryptophan, this would involve starting with an appropriate α-halotryptophan derivative.
Another strategy involves the reductive amination of the corresponding α-keto acid using a ¹⁵N-labeled ammonium source and a reducing agent. tandfonline.com This method has been successfully applied to synthesize various ¹⁵N-labeled amino acids. researchgate.net
Once the ¹⁵N-labeled tryptophan is synthesized, the Fmoc protecting group can be introduced as described in the previous section to yield L-TRYPTOPHAN-N-FMOC (ALPHA-15N). The resulting compound has a mass shift of +1 compared to its unlabeled counterpart. sigmaaldrich.com
Advanced Purification and Quality Control for Isotope-Labeled Fmoc-Amino Acids
The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. altabioscience.com Impurities in the building blocks can lead to the formation of truncated or modified peptides, which are often difficult to separate from the target product. merckmillipore.com Therefore, rigorous purification and quality control measures are essential.
Crystallization and Recrystallization Techniques
Crystallization and recrystallization are powerful techniques for purifying solid compounds, including Fmoc-amino acids. These methods rely on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.
For example, the purification of Boc-His(Trt)-OH, another amino acid derivative used in peptide synthesis, has been achieved by recrystallization from toluene. ajpamc.com A similar approach can be applied to L-TRYPTOPHAN-N-FMOC (ALPHA-15N) and its analogs, using an appropriate solvent system to achieve high purity. The choice of solvent is critical and is determined by the solubility characteristics of the specific Fmoc-amino acid.
Monitoring Purity of Fmoc Building Blocks
Ensuring the purity of Fmoc building blocks is a critical quality control step in peptide synthesis. altabioscience.com Various analytical techniques are employed to assess the purity and identify potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of Fmoc-amino acids. kilobio.comgoogle.com By using optimized HPLC methods with characterized standards for potential impurities, it is possible to accurately quantify the purity of the Fmoc-amino acid and detect any related impurities, such as dipeptides or free amino acids. merckmillipore.com A high-purity sample should ideally show a single, sharp peak. kilobio.com
Other important quality control tests include:
Mass Spectrometry (MS): To confirm the molecular weight of the compound and the successful incorporation of the ¹⁵N isotope. kilobio.com
NMR Spectroscopy: To verify the structure of the molecule.
Enantiomeric Purity Analysis: To ensure that the amino acid has the correct stereochemistry (L-form), as the presence of the D-enantiomer can significantly impact the biological activity of the final peptide. merckmillipore.com
Water Content and Residual Solvents: Determined by Karl Fischer titration and Gas Chromatography (GC) respectively, to ensure they are within acceptable limits. kilobio.com
Fmoc Test: A colorimetric assay used to quantify the amount of Fmoc-amino acid loaded onto a solid support during SPPS. springernature.com
Chemical Modification and Functionalization of Tryptophan Derivatives for Specific Research Applications
The functionalization of tryptophan derivatives is a key strategy for developing peptides with novel biological or physicochemical properties. The indole side chain can be targeted for modifications that alter hydrophobicity, introduce fluorescent tags, or create new reactive handles for further conjugation. While Fmoc-protected tryptophan is a staple in peptide synthesis, side reactions involving the indole nucleus can occur, necessitating the development of precise and selective modification techniques. sigmaaldrich.comnih.gov Protecting the indole nitrogen with a Boc (tert-butyloxycarbonyl) group, creating Fmoc-Trp(Boc)-OH, is one common strategy to prevent certain side reactions during synthesis. sigmaaldrich.comacs.org The development of targeted derivatization methods allows researchers to leverage the unique chemical space of the tryptophan residue for specific applications.
Regioselectivity—the control of reactivity at a specific position on a molecule—is a significant challenge in the chemical modification of the tryptophan indole ring. Several positions on the indole are susceptible to electrophilic attack, but modern synthetic methods have enabled precise functionalization at specific carbons.
Recent advancements have focused on achieving high regioselectivity through various catalytic systems:
Biocatalytic Prenylation: 4-dimethylallyltryptophan synthases (4-DMATSs) have been employed for the regioselective C4-prenylation of unprotected tryptophan derivatives. nih.gov This enzymatic approach circumvents the need for complex protecting group strategies and allows for the direct formation of a carbon-carbon bond at the C4 position of the indole ring, with conversions reaching up to 90%. nih.gov
Gold-Catalyzed Ethynylation: A chemo- and regioselective ethynylation at the C2-position of tryptophan-containing peptides has been achieved using gold(I) catalysis. nih.gov This method utilizes an ethynylating agent to selectively install an alkyne handle at the C2 position, which can then be used for subsequent modifications via "click chemistry". nih.gov
Photocatalytic Alkylation: Visible-light-mediated photocatalysis enables the C2-alkylation of tryptophan residues. acs.org This strategy is operationally simple and tolerates a wide range of functional groups, making it suitable for the late-stage modification of complex peptides. acs.org
These strategies provide powerful tools for creating tryptophan analogs with precisely placed functional groups for advanced research applications.
Table 1: Examples of Regioselective Functionalization of Tryptophan Derivatives
| Position | Modification | Method | Catalyst/Reagent | Application |
|---|---|---|---|---|
| C2 | Ethynylation | C-H Activation | Gold(I) / TIPS-EBX | Click Chemistry Handle nih.gov |
| C2 | Alkylation | Photocatalysis | Iridium or other photocatalysts | Late-Stage Peptide Modification acs.org |
Introducing fluorinated groups into peptides is a well-established strategy to modulate their biophysical properties, such as hydrophobicity and metabolic stability. nih.govchemistryviews.org The trifluoromethylthio (SCF₃) group is particularly effective at increasing local hydrophobicity, which can enhance a peptide's ability to interact with or cross cell membranes. chemistryviews.org
The synthesis of Fmoc-protected trifluoromethylthiolated tryptophan (Fmoc-CF₃S-Trp) has been developed as a building block for peptide chemistry. nih.govacs.org The reaction involves the treatment of an Fmoc-tryptophan derivative with an electrophilic trifluoromethanesulfenamide in the presence of an acid activator. nih.govchemistryviews.org Studies have explored various reaction conditions to optimize the yield of the desired C2-thiolated product. nih.govacs.org
For instance, the trifluoromethylthiolation of Fmoc-Trp-OEt was investigated using different acid activators and conditions. Initial attempts with TsOH as an activator resulted in a low yield of an undesired byproduct. nih.gov However, the use of stronger acids like triflic acid (TfOH) or Lewis acids such as BF₃·OEt₂ proved much more effective in promoting the desired regioselective C2-thiolation. nih.govchemistryviews.orgacs.org The resulting Fmoc-(CF₃S)Trp building blocks can be directly incorporated into peptides using solid-phase peptide synthesis, leading to analogs with significantly enhanced hydrophobicity as measured by chromatographic methods. nih.govchemistryviews.org
Table 2: Reaction Conditions for the Trifluoromethylthiolation of Fmoc-Trp-OEt
| Entry | Activator (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TsOH (2.5) | DCM | Room Temp | 48 | 29 (byproduct) nih.gov |
| 2 | TfOH (1.0) | DCM | Room Temp | 2 | 87 acs.org |
| 3 | BF₃·OEt₂ (2.5) | DCM | Room Temp | 2 | 93 acs.org |
| 4 | BF₃·OEt₂ (2.5) | DCE | 50 °C | 2 | 91 acs.org |
Data derived from studies on Fmoc-Trp-OEt. nih.govacs.org DCM: Dichloromethane; DCE: 1,2-Dichloroethane.
Applications in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Structure Elucidation of Peptides and Proteins Utilizing ¹⁵N Labeling
The incorporation of ¹⁵N labels is a cornerstone of modern protein NMR, enabling the determination of high-resolution three-dimensional structures. youtube.comacs.org
¹⁵N-edited and ¹⁵N-filtered NMR experiments are fundamental techniques that leverage the presence of the ¹⁵N nucleus to simplify complex protein spectra and to probe specific molecular interactions. duke.eduresearchgate.net
¹⁵N-Edited NOESY-HSQC: The three-dimensional ¹⁵N-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy - Heteronuclear Single Quantum Coherence) experiment is a workhorse for determining protein structures. duke.eduresearchgate.net It correlates the chemical shifts of amide protons with their directly attached ¹⁵N nuclei in one dimension, and with other nearby protons in the third dimension. duke.eduyoutube.com This allows for the measurement of short-range inter-proton distances, which are crucial for calculating the three-dimensional fold of a protein. The use of ¹⁵N labeling simplifies the otherwise overwhelmingly complex proton-proton NOESY spectrum of a protein. duke.edu
¹⁵N-Filtered NOESY: In studies of protein-ligand or protein-protein complexes, ¹⁵N-filtered NOESY experiments are invaluable. researchgate.net If one binding partner is ¹⁵N-labeled (e.g., the protein) and the other is unlabeled (e.g., a small molecule ligand), this experiment selectively detects only the NOEs between the protons of the unlabeled molecule and the protons of the labeled protein. researchgate.net This filtering mechanism effectively removes intramolecular NOEs from both the protein and the ligand, simplifying the spectrum and making it possible to identify intermolecular contacts at the binding interface. researchgate.net
A summary of key ¹⁵N NMR experiments for structure elucidation is provided in the table below.
| Experiment | Purpose | Information Gained |
| ¹⁵N-HSQC | Fingerprinting, assignment | Correlation of amide ¹H and ¹⁵N chemical shifts |
| ¹⁵N-NOESY-HSQC | Structure determination | Inter-proton distances (through-space) |
| ¹⁵N-TOCSY-HSQC | Assignment | Through-bond connectivity within amino acid spin systems |
| ¹⁵N-Filtered NOESY | Interaction studies | Intermolecular contacts between a labeled protein and an unlabeled partner |
The distance restraints obtained from ¹⁵N-edited NOESY experiments, combined with dihedral angle restraints from other NMR experiments, are used as input for computational structure calculations to determine the three-dimensional architecture of proteins in solution. nih.gov
In recent years, solid-state NMR (ssNMR) has emerged as a powerful technique for studying proteins that are not amenable to solution NMR or X-ray crystallography, such as large protein aggregates and membrane proteins. nih.gov ¹⁵N labeling is also central to ssNMR. nih.gov By combining ¹⁵N labeling with techniques like high-resolution magic-angle spinning (MAS), it is possible to obtain detailed structural information. acs.orgnih.gov For instance, proton-detected triple resonance 3D MAS NMR experiments on uniformly ¹³C,¹⁵N-labeled proteins can yield hundreds of distance restraints, enabling the determination of high-resolution structures in the solid state. nih.gov In one study, this approach allowed for the observation of ¹H-¹H correlations up to 9 Å, providing crucial long-range information for defining the protein fold. nih.gov
Studies of Protein Dynamics and Conformational Changes
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions, which span a wide range of timescales. nih.govnih.gov NMR spectroscopy, particularly with ¹⁵N labeling, is uniquely suited to characterize these dynamics at atomic resolution. neu.educopernicus.org
The interaction between the magnetic moments of the ¹⁵N nucleus and its attached proton (the ¹H-¹⁵N dipolar coupling) and the orientation-dependent shielding of the ¹⁵N nucleus (chemical shift anisotropy or CSA) are exquisitely sensitive to molecular motion. nih.govnih.gov
¹⁵N-¹H Dipolar Coupling: The strength of this interaction depends on the distance between the two nuclei and the orientation of the N-H bond relative to the external magnetic field. nih.govrawdatalibrary.net In solid-state NMR, measuring these couplings can provide precise information on N-H bond lengths and the geometry of hydrogen bonds. rawdatalibrary.netosti.gov
¹⁵N Chemical Shift Anisotropy (CSA): The ¹⁵N chemical shift is anisotropic, meaning its value depends on the orientation of the peptide plane with respect to the magnetic field. nih.govnih.gov In static solid-state NMR experiments on powder samples, the CSA results in a characteristic powder pattern lineshape. nih.gov The parameters of the CSA tensor, which can be extracted from these spectra, are sensitive reporters of local secondary structure and dynamics. nih.govacs.org For example, studies on the villin headpiece subdomain protein showed that the ¹⁵N CSA anisotropy values varied between 130 and 156 ppm, reflecting differences in the mobility of backbone sites. nih.gov
By measuring various ¹⁵N relaxation rates (R₁, R₂, and the heteronuclear ¹H-¹⁵N NOE), it is possible to quantify the amplitude and timescale of bond vector motions from picoseconds to nanoseconds. nih.govacs.org These data are often analyzed using the "model-free" formalism to extract a key parameter: the generalized order parameter, S². acs.orgnih.gov
The S² order parameter describes the spatial restriction of the N-H bond vector's motion, with a value of 1 indicating a completely rigid bond and a value of 0 representing unrestricted isotropic motion. acs.orgpnas.org Thus, S² provides a direct measure of the flexibility of the protein backbone at each residue position. nih.gov For example, lower S² values are typically observed for loop regions and termini, indicating higher flexibility, while higher values are found in stable secondary structure elements like alpha-helices and beta-sheets.
The table below summarizes the key NMR parameters used to study protein dynamics.
| NMR Parameter | Timescale of Motion Sensed | Information Provided |
| ¹⁵N R₁ (Longitudinal Relaxation) | picosecond-nanosecond | Overall molecular tumbling, internal motions |
| ¹⁵N R₂ (Transverse Relaxation) | microsecond-millisecond | Conformational exchange, slower motions |
| ¹H-¹⁵N NOE | picosecond-nanosecond | Fast internal motions |
| S² (Order Parameter) | picosecond-nanosecond | Amplitude of N-H bond vector motion (flexibility) |
Selective Isotopic Labeling Strategies for Complex Biological Systems
For large proteins or protein complexes, uniform ¹⁵N labeling can still lead to crowded and difficult-to-interpret NMR spectra. biorxiv.org In such cases, selective isotopic labeling, where only specific amino acid types are isotopically enriched, is a powerful strategy. nih.gov
Incorporating ¹⁵N-labeled tryptophan, for instance by providing cells with ¹⁵N-labeled indole (B1671886) during protein expression, can dramatically simplify the ¹H-¹⁵N HSQC spectrum. researchgate.net This allows for the unambiguous observation and assignment of signals from the tryptophan side-chain indoles, which are often located in important regions like protein cores or binding interfaces. researchgate.net This approach was successfully used to study the 80 kDa prolyl oligopeptidase, where 11 out of 12 tryptophan side-chain signals could be clearly resolved in a TROSY-HSQC spectrum without the need for protein deuteration. researchgate.net
Selective labeling is also crucial for studies in mammalian expression systems, such as HEK293 cells, which are often required for producing complex, post-translationally modified human proteins. nih.gov Studies have shown that for several amino acids, including tryptophan, the alpha-¹⁵N label experiences minimal metabolic scrambling, meaning the ¹⁵N atom is not transferred to other amino acid types. nih.gov This ensures the specificity of the label and the reliability of the resulting NMR data for assignment and structural analysis. biorxiv.orgnih.gov
Residue-Specific Labeling of Tryptophan Residues
Residue-specific labeling involves the introduction of an isotope-labeled amino acid at a specific site within a protein. This approach is particularly advantageous for simplifying complex NMR spectra and for focusing on the local environment of a particular residue. The use of ¹⁵N-labeled tryptophan allows for the selective observation of signals from the tryptophan residues within a protein. nih.gov
This technique is especially powerful for studying the role of tryptophan residues in protein function, folding, and interaction with other molecules. By selectively labeling tryptophan, researchers can filter out the signals from all other amino acids, leading to a much simpler and more easily interpretable NMR spectrum. westmont.edu This "turning on" of specific signals provides a clear window into the behavior of individual tryptophan residues within the larger protein context. nih.gov
Table 1: Advantages of Residue-Specific ¹⁵N-Tryptophan Labeling
| Feature | Benefit in NMR Spectroscopy |
| Spectral Simplification | Reduces the number of observed signals, alleviating peak overlap. westmont.edu |
| Focused Analysis | Allows for detailed study of the local environment and dynamics of specific tryptophan residues. |
| Assignment Assistance | Simplifies the process of assigning NMR signals to specific atoms in the protein. |
| Probing Functional Sites | Tryptophan is often found in functionally important regions, such as active sites or protein-protein interfaces. |
Applications in Large Protein Systems for Spectral Simplification
One of the major hurdles in solution NMR spectroscopy is the study of large proteins (typically >25 kDa). As the size of a protein increases, so does its rotational correlation time, leading to broader spectral lines and increased signal overlap. This makes it challenging to resolve and assign individual resonance signals.
Selective ¹⁵N-labeling of tryptophan residues is a powerful strategy to circumvent this problem. researchgate.net By introducing ¹⁵N only at tryptophan sites, the resulting [¹H,¹⁵N]-HSQC or TROSY-HSQC spectra are significantly simplified, containing only signals from the labeled tryptophans. researchgate.net This approach has been successfully used to study the structure and dynamics of large protein complexes without the need for uniform deuteration, which can be expensive and sometimes affect protein function. researchgate.netprotein-nmr.org.uk
For instance, in a large protein with numerous amino acids, a uniformly ¹⁵N-labeled sample would produce a crowded spectrum with many overlapping peaks. westmont.edu By selectively labeling only the tryptophan residues, the number of signals is drastically reduced, enabling researchers to study specific regions of the protein with high resolution. westmont.eduresearchgate.net This has been instrumental in characterizing multiple conformations of large proteins and mapping structural changes upon ligand binding. researchgate.net
Investigating Peptide-Membrane Interactions and Orientations
Tryptophan residues are frequently found at the interface between the hydrophobic core of a membrane and the aqueous environment, where they are thought to act as "anchors." nih.govnih.gov The unique properties of the tryptophan indole side chain allow it to interact favorably with both the lipid acyl chains and the polar headgroups of the membrane. nih.gov L-Tryptophan-N-Fmoc (alpha-15N) is a key tool for elucidating the precise nature of these interactions using solid-state NMR spectroscopy.
Solid-State NMR Characterization of Transmembrane Helices
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and orientation of membrane-associated peptides and proteins in a native-like lipid bilayer environment. By incorporating ¹⁵N-labeled tryptophan into a transmembrane helix, researchers can obtain detailed information about the orientation of the peptide backbone and the tryptophan side chain relative to the membrane normal. nationalmaglab.org
The chemical shift and quadrupolar or dipolar couplings of the ¹⁵N nucleus are sensitive to its orientation within the magnetic field of the NMR spectrometer. By analyzing the ssNMR spectra of a sample containing oriented lipid bilayers, it is possible to determine the tilt and rotation of the transmembrane helix. nationalmaglab.org This information is crucial for understanding how proteins are embedded in and interact with the cell membrane.
Table 2: Research Findings from Solid-State NMR of ¹⁵N-Labeled Transmembrane Peptides
| Research Focus | Key Findings |
| Helix Orientation | Determined the tilt angle of transmembrane helices relative to the membrane bilayer. nationalmaglab.org |
| Side Chain Dynamics | Revealed information about the motional freedom and orientation of the tryptophan indole ring at the membrane interface. nih.gov |
| Lipid-Peptide Interactions | Provided insights into the specific interactions between the tryptophan side chain and lipid headgroups or acyl chains. nih.gov |
Analysis of Peptide Anchoring Mechanisms
The propensity of tryptophan residues to localize at the membrane interface has led to the concept of tryptophan anchoring. nih.govnih.gov Solid-state NMR studies using ¹⁵N-labeled tryptophan have been instrumental in dissecting the molecular details of this anchoring mechanism. These studies have shown that the interactions are complex and can involve hydrogen bonding between the tryptophan indole N-H group and lipid carbonyls or phosphate (B84403) groups, as well as cation-π interactions with choline (B1196258) moieties. nih.gov
By systematically replacing tryptophan with other amino acids, such as phenylalanine, and analyzing the resulting changes in peptide-membrane interactions, researchers have highlighted the unique role of the tryptophan indole group in mediating strong and specific anchoring. nih.gov These studies have revealed that not only the presence but also the precise positioning of tryptophan residues within a peptide sequence is critical for its interaction with and translocation across the cell membrane. nih.gov
Advanced Peptide Synthesis Methodologies Utilizing L Tryptophan N Fmoc Alpha 15n
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support or resin. bachem.com The most widely adopted method is the Fmoc/tBu strategy, which relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group. springernature.comlifetein.com
The general SPPS cycle using Fmoc chemistry involves several key steps: bachem.com
Resin Swelling : The solid support, typically a resin like 2-chlorotrityl or Rink amide, is swollen in a suitable solvent, most commonly N,N-Dimethylformamide (DMF). uci.edu
Deprotection (Fmoc Removal) : The Fmoc protecting group from the resin-bound amino acid is removed by treating it with a solution of a secondary amine, usually 20-50% piperidine (B6355638) in DMF. uci.edursc.org
Washing : To ensure the complete removal of piperidine and any by-products, the resin is thoroughly washed with DMF. bachem.com
Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine on the growing peptide chain. lifetein.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, and HOBt. rsc.orgnih.gov
Washing : The resin is washed again to remove excess reagents and soluble by-products. bachem.com
This cycle is repeated for each amino acid in the desired peptide sequence. lifetein.com The quality of the DMF used is critical, as amine impurities can prematurely cleave the Fmoc group, leading to truncated sequences. uci.edu Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). rsc.org
| Reagent/Component | Purpose in Fmoc SPPS |
| Fmoc-amino acid | Building block with temporary Nα-protection. |
| Resin (e.g., Rink Amide, 2-Chlorotrityl) | Insoluble solid support for peptide assembly. uci.edu |
| DMF (N,N-Dimethylformamide) | Primary solvent for swelling, washing, and reactions. uci.edu |
| Piperidine | Base used for the removal of the Fmoc protecting group. rsc.org |
| Coupling Reagents (e.g., HATU, HBTU, HOBt) | Activate the carboxylic acid of the incoming amino acid for amide bond formation. rsc.orgnih.gov |
| TFA (Trifluoroacetic Acid) | Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. rsc.org |
Incorporation of ¹⁵N-Labeled Fmoc-Tryptophan into Peptide Sequences
The site-specific incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into peptides is a powerful tool for structural and functional studies. L-TRYPTOPHAN-N-FMOC (ALPHA-15N) is specifically designed for this purpose. sigmaaldrich.comisotope.com The ¹⁵N label is positioned on the alpha-amino nitrogen, which becomes part of the peptide backbone upon synthesis. sigmaaldrich.com
The incorporation of Fmoc-L-Tryptophan(α-¹⁵N) into a peptide sequence via SPPS follows the standard protocol without significant modification. rsc.org The labeled amino acid is dissolved, activated with coupling reagents, and added to the resin after the deprotection of the previous residue. The presence of the ¹⁵N isotope does not interfere with the chemical reactivity of the Fmoc-protected amino acid during the coupling step.
The primary application of incorporating ¹⁵N is for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁵N nucleus has a nuclear spin of ½, making it NMR-active. Labeling specific residues allows for:
Spectral Simplification : Reduces the complexity of NMR spectra in larger proteins, aiding in signal assignment. nih.gov
Structural Determination : Provides crucial distance and dihedral angle restraints for calculating the three-dimensional structure of the peptide. scielo.br
Dynamic Studies : Enables the study of the dynamics and interactions of specific residues within the peptide.
Mass spectrometry is also used to confirm the successful and specific incorporation of the ¹⁵N label by analyzing the mass shift in the resulting peptide fragments. nih.govnih.gov
Strategies for Overcoming Difficult Sequences and Enhancing Peptide Purity
Several strategies have been developed to mitigate these issues:
Double Coupling : Repeating the coupling step for a problematic amino acid can significantly improve the reaction's completeness and reduce the formation of deletion sequences. biotage.com This is particularly useful when coupling bulky residues like tryptophan or arginine. biotage.com
Use of Potent Coupling Reagents : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are more efficient than older reagents and can improve coupling yields, especially in difficult contexts. nih.gov
Elevated Temperature : Performing the coupling reaction at a higher temperature, sometimes with the aid of microwave irradiation, can accelerate the reaction and help overcome steric hindrance. rsc.orgnih.gov
Chaotropic Agents : The addition of chaotropic salts, such as lithium chloride (LiCl), can disrupt the formation of secondary structures (aggregation) in the growing peptide chain on the resin, improving reagent accessibility. researchgate.net
Solvent Modification : Using solvent mixtures, such as DCM and hexafluoroisopropanol (HFIP), can improve resin swelling and disrupt peptide aggregation. researchgate.net
For tryptophan specifically, the indole (B1671886) side chain can be susceptible to modification by cationic species released during the final acid cleavage step. peptide.com This can be minimized by using a "scavenger" cocktail, which includes reagents like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIS), to trap these reactive species. peptide.comgoogle.com
| Strategy | Description | Application |
| Double Coupling | The coupling reaction for a specific amino acid is performed twice. | To ensure complete incorporation of bulky or hindered amino acids like Trp and Arg. biotage.com |
| Stronger Activators | Using more reactive coupling reagents like HATU or HCTU. | Overcoming slow or incomplete coupling reactions. nih.gov |
| Chaotropic Salts | Adding salts like LiCl to the reaction mixture. | To break up peptide aggregates on the resin. researchgate.net |
| Scavengers | Adding reagents like TIS or EDT to the cleavage cocktail. | To prevent side reactions, particularly the modification of the tryptophan indole ring. peptide.comgoogle.com |
| Microwave Synthesis | Using microwave energy to heat the reaction vessel. | To increase reaction rates and overcome difficult couplings. rsc.org |
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable and sometimes advantageous method, particularly for the large-scale production of shorter peptides. nih.gov In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. google.com
The synthesis of a peptide containing L-tryptophan using this method would involve the coupling of a C-terminally protected amino acid with an N-terminally protected amino acid (like Fmoc-L-Tryptophan) in solution. After coupling, the product is purified, and then one of the protecting groups is selectively removed to allow for the next coupling reaction.
Design and Synthesis of Bioactive Peptides
The incorporation of tryptophan is a key strategy in the design of many bioactive peptides. rsc.org Tryptophan's unique indole side chain, the largest planar electron-rich system among canonical amino acids, allows it to participate in various interactions, including hydrophobic, cation-pi, and hydrogen bonding, which are often critical for binding to biological targets. nih.gov
The synthesis of these peptides, often utilizing Fmoc-protected tryptophan derivatives, allows for the creation of molecules with specific therapeutic or research applications. nih.gov For example, tryptophan-containing peptides have been investigated for their antioxidant and ACE-inhibitory properties. rsc.org The precise placement of tryptophan within a peptide sequence can dramatically influence its bioactivity. nih.gov
Engineering Peptides with Modified Biophysical Properties
The incorporation of tryptophan residues is a powerful method for modulating the biophysical properties of a peptide. Tryptophan has a strong propensity to partition into the interfacial region of lipid bilayers, a characteristic that is crucial for the function of many antimicrobial and cell-penetrating peptides. nih.gov By strategically placing tryptophan residues, chemists can engineer peptides with enhanced membrane interaction capabilities. nih.gov
Furthermore, the structure of tryptophan itself can be modified post-synthesis. Recent advances have shown that late-stage C2-sulfenylation of tryptophan residues in native peptides can be used to introduce a variety of chemical groups. nih.govnih.gov This modification can improve the peptide's pharmacokinetic properties, such as serum stability and bioavailability, without altering the core peptide backbone. nih.gov The unique properties of the tryptophan residue also contribute to the stabilization of secondary structures within peptides. nih.govnih.gov
Investigating Structure-Function Relationships through Tryptophan Incorporation
The site-specific incorporation of ¹⁵N-labeled tryptophan is invaluable for elucidating the structure-function relationships of peptides. nih.gov By synthesizing a peptide with L-TRYPTOPHAN-N-FMOC (ALPHA-15N), researchers can use ¹⁵N NMR spectroscopy to gain high-resolution insights into the local environment of that specific tryptophan residue. scielo.br
Production of Isotope-Labeled Proteins via Recombinant Expression
The production of proteins selectively labeled with stable isotopes is a cornerstone of modern structural biology, particularly for studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Recombinant DNA technology provides powerful methods to generate these proteins by expressing a target gene in a host system. By supplying an isotopically labeled amino acid, such as L-Tryptophan (α-¹⁵N), in the growth medium or reaction mixture, it becomes possible to incorporate the isotope at specific sites within the synthesized protein. The precursor, L-TRYPTOPHAN-N-FMOC (ALPHA-15N), is a key reagent in chemical synthesis, and its deprotected form, ¹⁵N-labeled L-Tryptophan, is utilized for incorporation during recombinant expression. isotope.comsigmaaldrich.com This incorporation provides a sensitive probe for analyzing protein structure, dynamics, and interactions. nih.govresearchgate.net Two primary strategies for producing such labeled proteins are in vivo expression using cell cultures and in vitro synthesis using cell-free systems.
In Vivo Labeling in Isotopic Cell Culture Media
In vivo labeling is a widely used method where recombinant proteins are expressed in living host cells, such as bacteria (Escherichia coli), yeast, insect, or mammalian cells. isotope.com The process involves culturing the cells in a specially formulated medium where one or more standard amino acids are replaced by their isotopically labeled counterparts. For instance, to produce a protein with labeled tryptophan residues, ¹⁵N-L-tryptophan is added to a minimal medium that lacks natural tryptophan. The cellular machinery then utilizes this labeled amino acid during protein synthesis, incorporating it into the polypeptide chain of the target protein.
This approach has been successfully applied across various expression systems. In E. coli, it is a common and cost-effective method for producing labeled proteins for NMR analysis. rsc.org For more complex proteins requiring post-translational modifications, eukaryotic systems like insect cells (Spodoptera frugiperda, SF9) or human embryonic kidney (HEK) 293 cells are employed. isotope.comnih.gov Studies have shown that optimizing expression conditions—such as cell density, multiplicity of infection (for viral vectors), and harvest time—is crucial for maximizing the yield of the labeled protein. ukisotope.com
A significant challenge in in vivo labeling is metabolic scrambling, where the host cell's metabolic pathways convert the supplied labeled amino acid into other amino acids. nih.gov This can lead to unintended labeling at other residue types, complicating spectral analysis. Research has shown that for tryptophan, metabolic scrambling is often minimal in many host systems. nih.gov However, the degree of isotope incorporation can be incomplete, as the cell may have internal, unlabeled amino acid pools. nih.gov Despite these challenges, in vivo labeling remains a robust method for producing large quantities of isotopically labeled proteins for structural and functional studies. nih.govnih.gov
Table 1: Research Findings on In Vivo Isotopic Labeling
| Host System | Labeled Amino Acid(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Spodoptera frugiperda (SF9) Insect Cells | ¹⁵N/¹³C Glycine, ¹⁵N/¹³C Phenylalanine, ¹⁵N Tryptophan | Expression in BioExpress® 2000 media yielded comparable results to standard media; optimization of harvest time, cell density, and multiplicity of infection is critical for maximizing yield. | isotope.comukisotope.com |
| Human Embryonic Kidney (HEK) 293 Cells | ¹⁵N-Tryptophan and 18 other amino acids | Tryptophan was identified as one of ten amino acids that experience minimal metabolic scrambling, making it an excellent candidate for selective labeling in mammalian systems for NMR. | nih.gov |
| Lemna gibba (Duckweed) | [¹⁵N-indole]-labeled Tryptophan | Demonstrated that L-tryptophan is taken up by the plant tissue and can be used to study metabolic pathways, such as the biosynthesis of indole-3-acetic acid (IAA). | oup.comresearchgate.net |
Cell-Free Protein Expression Systems for Labeled Protein Production
Cell-free protein expression (CFPE), also known as in vitro protein synthesis, has emerged as a powerful alternative to in vivo methods for producing isotope-labeled proteins. nih.gov This technique utilizes cell extracts (typically from E. coli) that contain all the necessary components for transcription and translation—ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors. isotope.com The synthesis reaction is performed in a controlled environment by adding a DNA template encoding the target protein, energy sources (ATP, GTP), and the desired amino acids.
For isotopic labeling, CFPE systems offer several distinct advantages over in vivo methods. ckisotopes.com
Precise Labeling Control: Since the reaction mixture is user-defined, there is complete control over the amino acid composition. This eliminates the issue of metabolic scrambling and ensures that the isotopic label is incorporated only at the intended amino acid type. nih.gov
High Incorporation Efficiency: CFPE systems can achieve very high levels of isotope incorporation, often approaching 100%, as there are no pre-existing unlabeled amino acid pools to dilute the labeled precursors. ckisotopes.com
Speed and High Throughput: The entire process, from DNA to purified protein, can often be completed in a matter of hours, making it suitable for high-throughput applications. nih.gov
Expression of Toxic Proteins: Proteins that are toxic to host cells can be readily produced in cell-free systems, as there are no living cells to be affected.
These benefits make CFPE particularly well-suited for producing selectively labeled proteins for NMR spectroscopy. nih.gov For example, by supplying ¹⁵N-L-tryptophan along with the 19 other unlabeled amino acids, one can generate a protein where only the tryptophan residues are ¹⁵N-labeled. This simplifies complex NMR spectra and allows researchers to focus on specific regions of the protein, such as active sites or protein-protein interfaces where tryptophan residues are often found. nih.govresearchgate.net The high yields and purity of labeled proteins from modern CFPE systems are often sufficient for direct analysis by NMR without extensive purification steps. nih.gov
Table 2: Comparison of In Vivo and Cell-Free Labeling Methodologies
| Feature | In Vivo Labeling | Cell-Free Protein Expression (CFPE) |
|---|---|---|
| System | Living cells (E. coli, yeast, insect, mammalian) | Cell extract containing translation machinery |
| Labeling Control | Subject to cellular metabolism and amino acid pools | Precise control over amino acid composition |
| Metabolic Scrambling | Can be a significant issue for certain amino acids | Eliminated |
| Incorporation Rate | Variable, can be less than 100% | Typically very high, near 100% |
| Protein Yield | Can be very high (mg to g per liter of culture) | Typically lower (µg to mg per mL of reaction) |
| Speed | Slower (days to weeks) | Faster (hours) |
| Toxicity Issues | Problematic for proteins toxic to the host cell | Not an issue |
| Cost | Can be lower for unlabeled or uniformly labeled proteins | Can be more cost-effective for selective labeling due to efficient use of expensive labeled amino acids |
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| L-TRYPTOPHAN-N-FMOC (ALPHA-15N) | |
| L-Tryptophan (α-¹⁵N) | |
| ¹⁵N-L-tryptophan | |
| ¹⁵N/¹³C Glycine | |
| ¹⁵N/¹³C Phenylalanine | |
| ¹⁵N Tryptophan | |
| [¹⁵N-indole]-labeled Tryptophan | |
| Indole-3-acetic acid (IAA) | |
| Adenosine triphosphate (ATP) |
Analytical Characterization Techniques Leveraging ¹⁵n Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the isotopic labeling and chemical purity of L-Tryptophan-N-Fmoc (alpha-15N). The incorporation of the ¹⁵N isotope at the alpha-amino position induces predictable changes in the NMR spectrum compared to its unlabeled counterpart.
¹⁵N-labeling is particularly useful for proteins that are expressed in mammalian cells. acs.org In ¹H NMR spectra, the signal corresponding to the proton attached to the α-nitrogen exhibits coupling to the ¹⁵N nucleus, resulting in a characteristic doublet. The magnitude of this one-bond ¹H-¹⁵N coupling constant provides direct evidence of successful labeling. Furthermore, ¹⁵N NMR spectroscopy can be employed for a more direct assessment. A single resonance in the ¹⁵N spectrum, at a chemical shift characteristic for an amide nitrogen, confirms the presence of the label. The integration of this signal, relative to a known standard, can be used to quantify the level of isotopic enrichment.
For assessing chemical purity, high-resolution ¹H and ¹³C NMR are utilized. The spectra are compared against a reference standard of unlabeled Fmoc-L-tryptophan to ensure the absence of impurities. Key regions of interest in the ¹H spectrum include the aromatic protons of the fluorenyl and indole (B1671886) rings, as well as the alpha-proton and beta-protons of the tryptophan backbone. The absence of extraneous signals indicates high chemical purity. Solid-state ¹³C NMR has also been used to study the chemical shifts of tryptophan residues, which are sensitive to the local protein environment and side-chain torsion angles. illinois.edu
Table 1: Representative NMR Data for L-Tryptophan Derivatives
| Nucleus | Unlabeled L-Tryptophan Chemical Shift (ppm) science-and-fun.de | Expected Pattern for L-TRYPTOPHAN-N-FMOC (ALPHA-15N) |
| α-¹H | ~4.85 | Doublet due to ¹J(¹⁵N,¹H) coupling |
| α-¹⁵N | N/A | Single resonance |
| ¹³C | Multiple signals | Shifts influenced by the Fmoc group |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Isotopic Abundance and Molecular Mass Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass and determining the isotopic abundance of L-Tryptophan-N-Fmoc (alpha-15N). nih.govnih.gov This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for unambiguous verification of the incorporation of the ¹⁵N isotope.
The expected molecular weight of L-Tryptophan-N-Fmoc (alpha-15N) is approximately 427.46 g/mol . sigmaaldrich.comisotope.com In the mass spectrum, the molecular ion peak [M+H]⁺ will appear at m/z 428.46, which is one mass unit higher than the corresponding unlabeled compound (molecular weight ~426.46 g/mol ). High-resolution mass spectrometry can precisely measure this mass difference, confirming the presence of the single ¹⁵N label.
Furthermore, the isotopic distribution of the molecular ion peak cluster is analyzed to assess the level of ¹⁵N enrichment. For a sample with high isotopic purity (e.g., 98 atom % ¹⁵N), the peak corresponding to the ¹⁵N-labeled molecule will be significantly more intense than the peak for the unlabeled species. sigmaaldrich.com Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the label. Fragmentation of the precursor ion will yield specific product ions, and the m/z values of these fragments will indicate whether the ¹⁵N atom is retained or lost, thereby pinpointing its position within the molecule. The fragmentation of tryptophan and its derivatives often involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. researchgate.net
Table 2: Key Mass Spectrometry Data for L-TRYPTOPHAN-N-FMOC (ALPHA-15N)
| Parameter | Expected Value |
| Molecular Formula | C₂₆H₂₂¹⁵NNO₄ sigmaaldrich.com |
| Molecular Weight | 427.46 sigmaaldrich.comisotope.com |
| Monoisotopic Mass Shift | M+1 sigmaaldrich.com |
| Isotopic Purity | Typically >98 atom % ¹⁵N sigmaaldrich.com |
Chromatographic Methods for Enantiopurity and Chemical Purity
Chiral HPLC is the method of choice for assessing enantiopurity. phenomenex.comsigmaaldrich.com This is often performed using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the Fmoc-protected amino acid. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven effective for the separation of Fmoc-amino acid enantiomers. phenomenex.comsigmaaldrich.com The analysis is typically carried out in reversed-phase mode, and the goal is to achieve baseline separation of the two enantiomers. phenomenex.com The enantiomeric excess (ee) can then be calculated from the peak areas of the L- and D-isomers. For use in peptide synthesis, an enantiomeric purity of >99.0% ee is often required. phenomenex.com
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Chiral HPLC for Enantiopurity | RP-HPLC for Chemical Purity |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com | C18 |
| Mobile Phase | Acetonitrile/Water with acidic additives (e.g., TFA or Formic Acid) phenomenex.com | Acetonitrile/Water gradient with TFA |
| Detection | UV (e.g., 254 nm) | UV (e.g., 220 nm or 280 nm) |
| Expected Result | Baseline separation of L- and D-enantiomers phenomenex.com | Single major peak corresponding to the product |
Future Research Directions and Emerging Applications
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The use of isotopically labeled amino acids is foundational for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics. L-TRYPTOPHAN-N-FMOC (ALPHA-15N) is instrumental in the development of sophisticated labeling strategies that aim to overcome the challenges associated with studying large and complex biomolecules.
Future research is focused on moving beyond uniform labeling to more nuanced approaches. rsc.org These include:
Residue-Specific and Site-Specific Labeling: By incorporating ¹⁵N-labeled tryptophan at specific locations within a protein sequence, researchers can dramatically simplify complex NMR spectra. rsc.orgnih.gov This "turning on" of signals only at desired sites allows for the precise study of local structure, dynamics, and interactions, even in very large proteins or protein complexes. rsc.orgnih.gov This is particularly valuable for investigating the function of key tryptophan residues in enzyme active sites or at protein-protein interaction interfaces.
Segmental Labeling: For very large protein complexes, it is often advantageous to label only specific domains or subunits. L-TRYPTOPHAN-N-FMOC (ALPHA-15N) can be used in protein expression and ligation techniques to create segmentally labeled proteins, where one portion contains the ¹⁵N isotope while the rest remains unlabeled. This significantly reduces spectral crowding and enables the study of specific regions within a larger assembly. rsc.org
Probing Post-Translational Modifications: Isotopic labeling can help to identify and characterize post-translational modifications (PTMs) near tryptophan residues. rsc.org The mass shift introduced by the ¹⁵N label aids in the mass spectrometric identification of the modified peptide, and NMR can provide detailed structural information about the effect of the modification.
These advanced labeling strategies, enabled by compounds like L-TRYPTOPHAN-N-FMOC (ALPHA-15N), are pushing the boundaries of structural biology, allowing for the investigation of increasingly complex and dynamic biological systems. utoronto.ca
Integration of L-TRYPTOPHAN-N-FMOC (ALPHA-15N) in Advanced Multi-Omics Research
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. L-TRYPTOPHAN-N-FMOC (ALPHA-15N) is poised to play a significant role in these integrated studies, particularly in bridging the gap between proteomics and metabolomics.
Tryptophan metabolism is a critical pathway implicated in numerous physiological and pathological processes, including immune response and cancer progression. nih.govnih.gov By using ¹⁵N-labeled tryptophan, researchers can trace the metabolic fate of this essential amino acid through various biochemical pathways. nih.gov
Emerging applications in this area include:
Flux Analysis: In metabolic flux analysis, stable isotopes are used to measure the rates of metabolic reactions within a cell. By supplying cells with ¹⁵N-labeled tryptophan, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic picture of tryptophan metabolism under different conditions.
Quantitative Proteomics: In quantitative proteomics, stable isotope labeling is used to compare protein abundance between different samples. While several methods exist, the use of labeled amino acids like ¹⁵N-tryptophan in cell culture (SILAC) or through chemical synthesis allows for the precise quantification of protein levels, providing insights into how cellular protein expression responds to various stimuli or disease states.
Immunometabolism: The metabolism of tryptophan is closely linked to immune cell function. nih.gov For instance, the kynurenine (B1673888) pathway, a major route of tryptophan catabolism, produces metabolites that can suppress T-cell responses. nih.gov Using L-TRYPTOPHAN-N-FMOC (ALPHA-15N) to synthesize labeled peptides corresponding to immune-related proteins can help elucidate how tryptophan metabolism modulates the immune system in health and disease. nih.govnih.gov
The integration of data from such isotope-tracing experiments with other omics datasets will provide a more complete understanding of the role of tryptophan metabolism in complex biological processes and may lead to the identification of new therapeutic targets.
Rational Design of Peptides and Proteins with Tailored Research Functions
The ability to incorporate specific isotopes into peptides and proteins opens up new avenues for rational design. L-TRYPTOPHAN-N-FMOC (ALPHA-15N) can be used to create novel research tools with tailored functions.
Tryptophan residues often play crucial roles in the structure and function of peptides and proteins, particularly in mediating interactions with other molecules. nih.gov By strategically placing ¹⁵N-labeled tryptophan within a peptide sequence, researchers can:
Map Binding Interfaces: NMR spectroscopy can be used to monitor the chemical environment of the ¹⁵N-labeled tryptophan. genscript.com When a labeled peptide binds to its target, changes in the NMR signal of the tryptophan can pinpoint its location within the binding interface. This information is invaluable for understanding the molecular basis of protein-protein interactions and for designing peptides with enhanced binding affinity or specificity.
Develop Novel Antimicrobial Peptides: Many naturally occurring antimicrobial peptides are rich in tryptophan. nih.gov The rational design of new antimicrobial peptides often involves optimizing the position and number of tryptophan residues to enhance their membrane-disrupting activity. nih.gov Using L-TRYPTOPHAN-N-FMOC (ALPHA-15N) in the synthesis of these designed peptides allows for detailed structural studies by NMR to understand how they interact with and disrupt bacterial membranes. nih.gov
Create Targeted Therapeutic Peptides: The substrate specificity of enzymes like aminopeptidase (B13392206) N, a target in cancer therapy, can be mapped using substrate-based approaches. umn.edu By synthesizing libraries of peptides with ¹⁵N-labeled tryptophan at various positions, researchers can identify optimal sequences for inhibitor development. The isotopic label serves as a handle for tracking the peptide and its interaction with the target enzyme.
This ability to engineer peptides and proteins with precisely placed isotopic probes is accelerating the development of new research tools and potential therapeutic agents.
Advancements in Automated Synthesis and Characterization of Labeled Peptide Libraries
The demand for isotopically labeled peptides for the applications described above is driving advancements in automated synthesis and characterization methods. L-TRYPTOPHAN-N-FMOC (ALPHA-15N) is well-suited for use in modern automated peptide synthesizers that employ Fmoc-based solid-phase peptide synthesis (SPPS). nih.govrsc.org
The Fmoc protecting group is ideal for automated synthesis because it can be removed under mild basic conditions, which are compatible with a wide range of amino acid side chains and the solid support on which the peptide is assembled. nih.gov The general workflow involves sequentially adding N-Fmoc protected amino acids, like L-TRYPTOPHAN-N-FMOC (ALPHA-15N), to a growing peptide chain attached to a resin. nih.govuci.edu
Future directions in this area focus on:
High-Throughput Synthesis: The development of automated parallel and SPOT synthesis technologies allows for the rapid production of large libraries of labeled peptides. nih.gov This is particularly useful for screening applications, such as identifying optimal peptide sequences for a particular target or mapping enzyme substrate specificity.
Microwave-Assisted SPPS: The use of microwave energy in automated synthesizers can significantly accelerate the coupling and deprotection steps in SPPS, leading to faster synthesis times and potentially higher purity peptides. rsc.org L-TRYPTOPHAN-N-FMOC (ALPHA-15N) is compatible with these advanced synthesis protocols.
Integrated Characterization: Modern research platforms are increasingly integrating automated synthesis with downstream characterization techniques like mass spectrometry. springernature.com This allows for the on-the-fly quality control of synthesized labeled peptides, ensuring their identity and purity before they are used in further experiments.
These advancements in automation are making the synthesis of complex, isotopically labeled peptides more accessible and efficient, thereby fueling innovation across a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. How can researchers ensure high isotopic purity during the synthesis of L-Tryptophan-N-FMOC (Alpha-15N)?
- Methodological Answer : Synthesis protocols should prioritize isotopic enrichment at the α-15N position using labeled ammonia (15NH3) during the Strecker synthesis or enzymatic transamination steps. Post-synthesis purification via reverse-phase HPLC or preparative TLC is critical to isolate the isotopically pure compound. Analytical validation using mass spectrometry (e.g., LC-MS or MALDI-TOF) and nuclear magnetic resonance (15N NMR) confirms isotopic integrity .
Q. What experimental protocols are recommended for incorporating L-Tryptophan-N-FMOC (Alpha-15N) into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use FMOC deprotection with 20% piperidine in DMF to retain the α-15N label during SPPS. Monitor coupling efficiency via Kaiser tests or UV monitoring. Post-synthesis cleavage should employ trifluoroacetic acid (TFA) with scavengers to prevent label degradation. Validate peptide sequences using tandem MS/MS and isotopic abundance analysis to confirm label retention .
Q. How should researchers design controls for metabolic tracing studies using this compound?
- Methodological Answer : Include unlabeled L-Tryptophan-N-FMOC as a negative control to distinguish background noise. Use parallel experiments with alternative isotopic labels (e.g., 13C or D5-indole variants) to assess positional specificity. Normalize data to internal standards (e.g., stable isotope-labeled amino acids) to account for instrument variability .
Advanced Research Questions
Q. How can contradictory results in IDO-mediated tryptophan catabolism studies using L-Tryptophan-N-FMOC (Alpha-15N) be resolved?
- Methodological Answer : Contradictions may arise from differences in cell models (e.g., primary vs. immortalized cells) or isotopic dilution effects. Use genetic knockout models (e.g., IDO-deficient macrophages) to isolate enzyme-specific pathways. Quantify intracellular tryptophan and kynurenine via LC-MS/MS, ensuring calibration curves account for isotopic interference. Cross-validate findings with 13C-labeled analogs to confirm metabolic flux patterns .
Q. What strategies mitigate challenges in integrating α-15N tracing data with proteomic or transcriptomic datasets?
- Methodological Answer : Employ multi-omics alignment tools (e.g., MetaboAnalyst or Skyline) to map isotopic enrichment ratios to protein turnover rates or gene expression clusters. Normalize α-15N data to total nitrogen content to avoid overinterpretation of low-abundance metabolites. Use mixed-effects statistical models to account for biological variability and technical noise .
Q. How can researchers optimize experimental designs to study competing metabolic pathways (e.g., serotonin vs. kynurenine) using this compound?
- Methodological Answer : Conduct time-course experiments with pulsed isotopic labeling to track precursor-product relationships. Inhibit specific pathways pharmacologically (e.g., 1-methyltryptophan for IDO inhibition) to isolate contributions. Use compartmentalized metabolic modeling (e.g., COPASI or MATLAB-based frameworks) to quantify flux partitioning. Validate models with siRNA knockdowns of rate-limiting enzymes .
Methodological Considerations for Reproducibility
- Data Reporting : Adhere to NIH preclinical guidelines for documenting isotopic purity, solvent systems, and instrument parameters. Include raw MS/MS spectra and NMR chemical shifts in supplementary materials .
- Statistical Rigor : Apply false discovery rate (FDR) corrections for multi-omics datasets. Use power analysis to determine sample sizes for isotopic tracing studies, ensuring ≥80% statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
